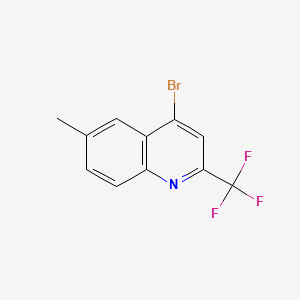

4-Bromo-6-methyl-2-(trifluoromethyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

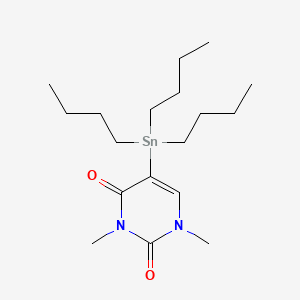

4-Bromo-6-methyl-2-(trifluoromethyl)quinoline is a chemical compound with the empirical formula C11H7BrF3N . It has a molecular weight of 290.08 . The IUPAC name for this compound is 4-bromo-6-methyl-2-(trifluoromethyl)quinoline .

Molecular Structure Analysis

The SMILES string for this compound isCC1=CC=C2N=C(C(F)(F)F)C=C(C2=C1)Br . The InChI code is 1S/C11H7BrF3N/c1-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 .

科学的研究の応用

Synthesis of 4-(Trifluoromethyl)quinoline Derivatives : Under controlled conditions, Et 4,4,4-trifluoroacetoacetate can be condensed with anilines and cyclized to give 4-trifluoromethyl-2-quinolinones. These products can be heated with phosphoryl tribromide to yield 2-bromo-4-(trifluoromethyl)quinolines, which can be further converted into various derivatives including 4-(trifluoromethyl)quinolines and 4-trifluoromethyl-2-quinolinecarboxylic acids (Lefebvre, Marull, & Schlosser, 2003).

Study on Steric Pressure and Reactivity : A study on the relay propagation of crowding in derivatives showed that 4-bromo-2-(trifluoromethyl)quinoline, among others, can be deprotonated at Br- and CF3-flanked positions. This research provided insights into the buttressing effects caused by different substituents and their impact on reactivity (Schlosser et al., 2006).

Efficient Structural Elaboration of 2-(Trifluoromethyl)quinolinones : Another study demonstrated the acid-catalyzed cyclization-condensation between anilines and Et 4,4,4-trifluoroacetoacetate, leading to the formation of 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones. These can be converted into 4-bromo-2-(trifluoromethyl)quinolines, which undergo various reactions to produce functionally diverse derivatives (Marull & Schlosser, 2003).

Synthesis and Biomolecular Binding Properties : A study on the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via the Buchwald–Hartwig amination process was reported. This research highlighted the photophysical analyses and interactions with ct-DNA, suggesting potential applications in molecular biology (Bonacorso et al., 2018).

Antimicrobial and Antimalarial Agents : A series of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinolines and derivatives were synthesized and evaluated for their antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).

Regioflexibility in Functionalization of Halogenated Quinolines : The study on 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline highlighted the possibilities of exhaustive functionalization reactions under specific conditions, revealing insights into the chemistry of halogenated quinolines (Marull & Schlosser, 2004).

Safety And Hazards

特性

IUPAC Name |

4-bromo-6-methyl-2-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3N/c1-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXCDQBNYFVNFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674816 |

Source

|

| Record name | 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-methyl-2-(trifluoromethyl)quinoline | |

CAS RN |

18706-27-9 |

Source

|

| Record name | 4-Bromo-6-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-2,5-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonate;copper](/img/structure/B599919.png)

![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)